Dimethyl Maleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dimethyl Maleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 624-48-6
This technical guide provides an in-depth overview of dimethyl maleate (B1232345), a versatile organic compound with significant applications in chemical synthesis and as an intermediate in various industries, including pharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Properties and Data
Dimethyl maleate, with the IUPAC name dimethyl (Z)-but-2-enedioate, is the dimethyl ester of maleic acid.[1] It is a colorless, clear liquid at room temperature.[2] Key quantitative data regarding its physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties of Dimethyl Maleate
| Property | Value | Reference(s) |
| CAS Number | 624-48-6 | [1] |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1][2] |
| Density | 1.152 g/mL at 25 °C | [2] |
| Melting Point | -17 °C to -19 °C | [1][2] |
| Boiling Point | 204-207 °C | [1][2] |
| Flash Point | 91.11 °C to 95 °C | [3][4] |
| Refractive Index (n20/D) | 1.441 - 1.442 | [2][3] |
| Solubility | Slightly soluble in water. Soluble in alcohol, ether, acetone, and chloroform. | [1][5][6] |
| Vapor Pressure | 0.3 mmHg at 25 °C | [7] |
Table 2: Toxicological Data for Dimethyl Maleate
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 1410 mg/kg | [7] |
| LD50 | Rabbit | Dermal | 530 µL/kg | [7] |
| LC | Mouse | Inhalation | > 1,500 mg/m³/10min | [5] |
| Skin Sensitization | Guinea Pig | Dermal | Clear sensitizing potential | |
| Skin Irritation | Rabbit | Dermal | Slight erythema and oedema | |
| Eye Irritation | Rabbit | - | Mild to Severe | [3] |
Synthesis and Purification
Dimethyl maleate is commonly synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), using an acid catalyst such as sulfuric acid.[1] The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by the esterification of the second carboxylic acid group.[1]
Experimental Protocol: Synthesis of Dimethyl Maleate from Maleic Anhydride
This protocol describes a general laboratory-scale synthesis of dimethyl maleate.
Materials:
-
Maleic anhydride
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in an excess of anhydrous methanol (e.g., 5-10 equivalents).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude dimethyl maleate.
-
Purification: The crude product can be purified by vacuum distillation to yield pure dimethyl maleate.[8] Collect the fraction boiling at the appropriate temperature and reduced pressure.
Diagram: Synthesis and Purification Workflow of Dimethyl Maleate
Caption: Workflow for the synthesis and purification of dimethyl maleate.
Chemical Reactivity and Applications
Dimethyl maleate is a versatile intermediate in organic synthesis, primarily utilized for its dienophilic properties in Diels-Alder reactions.[1] It is also used as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products.[9]
Experimental Protocol: Diels-Alder Reaction of Dimethyl Maleate with Cyclopentadiene (B3395910)
This protocol provides a general procedure for the [4+2] cycloaddition reaction between dimethyl maleate and cyclopentadiene.
Materials:
-
Dimethyl maleate
-
Ethyl acetate or other suitable solvent
-
Fractional distillation apparatus
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Methodology:
-
Preparation of Cyclopentadiene: Cyclopentadiene is generated in situ by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and gently heat dicyclopentadiene to "crack" it into the cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask.
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl maleate (1.0 equivalent) in a suitable solvent such as ethyl acetate. Cool the solution in an ice bath.
-
Reaction: Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution of dimethyl maleate with stirring. The reaction is typically exothermic and can often proceed at room temperature after the initial cooling.
-
Reaction Monitoring and Completion: Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting adduct can often be used without further purification or can be purified by column chromatography on silica (B1680970) gel if necessary.
Biological Activity and Relevance in Drug Development
While dimethyl maleate is used as an intermediate in the pharmaceutical industry, its direct biological activity is less characterized than its geometric isomer, dimethyl fumarate (B1241708) (DMF).[1] DMF is an approved therapeutic for multiple sclerosis and psoriasis, and its mechanism of action is partly attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[5][10][11]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[5] Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.[5] Studies on diethyl maleate (DEM), a close structural analog of dimethyl maleate, have shown that it is a potent activator of the Nrf2 transcription factor and can attenuate NLRP3 inflammasome activation in microglia.[2] This suggests that dimethyl maleate, as an electrophilic species, may also possess the ability to modulate the Nrf2 pathway, a hypothesis that warrants further investigation for potential therapeutic applications. However, direct evidence for dimethyl maleate's activity on this pathway is not yet firmly established.
It is important to note that dimethyl maleate is classified as a skin sensitizer, which may be due to its reactivity with nucleophilic residues in proteins.[5][12]
Diagram: Postulated Nrf2 Activation Pathway
Caption: Postulated mechanism for Nrf2 pathway activation by electrophiles like dimethyl maleate analogs.
Safety and Handling
Dimethyl maleate is harmful if swallowed and is toxic in contact with skin.[3] It can cause skin and eye irritation and may cause an allergic skin reaction.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents, acids, and bases.[13]
This guide provides a summary of the key technical information regarding dimethyl maleate. Researchers are encouraged to consult the cited literature and relevant safety data sheets (SDS) for more detailed information.
References
- 1. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 2. Nrf2 activator Diethyl Maleate attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]
- 9. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]
- 10. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Maleic acid dimethylester: evaluation of dermal toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Dimethyl Fumarate from Maleic Anhydride [hndk.hainanu.edu.cn]
